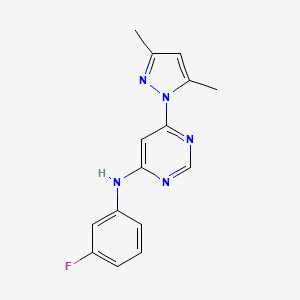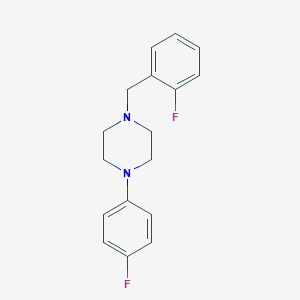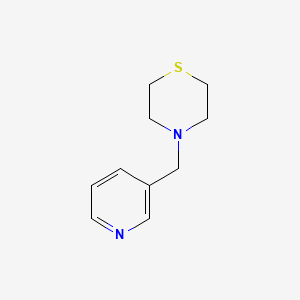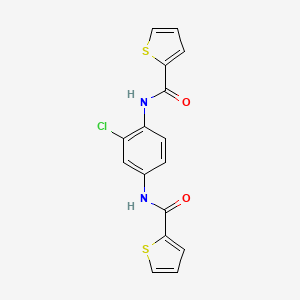![molecular formula C38H33NO10 B3834648 5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate](/img/structure/B3834648.png)
5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate
Vue d'ensemble
Description
The compound 5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including benzyl, dihydrobenzodioxin, chromenone, and phenylmethoxycarbonylamino, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate involves several key steps:
Formation of the chromenone core: The chromenone core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.
Introduction of the dihydrobenzodioxin moiety: The dihydrobenzodioxin group can be introduced via a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Benzylation and protection: The hydroxyl groups on the chromenone and dihydrobenzodioxin moieties can be selectively benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with the pentanedioate derivative: The final step involves the coupling of the protected chromenone-dihydrobenzodioxin intermediate with a phenylmethoxycarbonylamino pentanedioate derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out on the benzyl or phenylmethoxycarbonylamino groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or phenylmethoxycarbonylamino derivatives.
Applications De Recherche Scientifique
5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and multiple functional groups, which may interact with various biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Materials Science: The compound’s unique structural features may make it suitable for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate would depend on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate: can be compared with similar compounds such as:
Chromenone derivatives: These compounds share the chromenone core and may exhibit similar reactivity and biological activity.
Benzodioxin derivatives: Compounds with the benzodioxin moiety may have comparable chemical properties and applications.
Phenylmethoxycarbonylamino derivatives:
The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties not observed in simpler analogs.
Propriétés
IUPAC Name |
5-O-benzyl 1-O-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO10/c1-24-35(27-12-16-31-33(20-27)45-19-18-44-31)36(41)29-14-13-28(21-32(29)48-24)49-37(42)30(39-38(43)47-23-26-10-6-3-7-11-26)15-17-34(40)46-22-25-8-4-2-5-9-25/h2-14,16,20-21,30H,15,17-19,22-23H2,1H3,(H,39,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMYSNYDXPUFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3834573.png)
![4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B3834580.png)
![4-(4-fluorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3834588.png)
![4-{[4-(ethoxycarbonyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B3834596.png)
![1-[(4-methoxy-3-methylphenyl)methyl]piperidin-3-ol](/img/structure/B3834598.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B3834603.png)
![1-[(4-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3834611.png)
![3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3834619.png)

![2,8-DIMETHYL-N-PHENYL-1H,3H,4H,4AH,9BH-PYRIDO[4,3-B]INDOLE-5-CARBOXAMIDE](/img/structure/B3834637.png)


![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3834679.png)
